Cas no 163105-69-9 (5-(4-(Trifluoromethyl)phenyl)-1H-indole)
5-(4-(Trifluoromethyl)phenyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-(Trifluoromethyl)phenyl)-1H-indole
- 5-[4-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE
- 5-(4-Trifluoromethyl-phenyl)-1H-ind
- AC-18719
- AG-C-23756
- AK141665
- CTK7B6640
- SureCN7084999
- AKOS BAR-1304
- 5-(4-Trifluoromethylphenyl)indole
- 5-(4-TRIFLUOROMETHYL-PHENYL)-1H-INDOLE
- AKOS004119024
- NUCXSZRYNNYZIB-UHFFFAOYSA-N
- DTXSID20437051
- CS-0447705
- G80462
- 1H-Indole, 5-[4-(trifluoromethyl)phenyl]-
- DB-219133
- SCHEMBL7084999
- 163105-69-9
-
- MDL: MFCD06802504
- Inchi: 1S/C15H10F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-9,19H
- InChI Key: NUCXSZRYNNYZIB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC2=C(C=CN2)C=1)(F)F
Computed Properties
- Exact Mass: 261.0766
- Monoisotopic Mass: 261.07653381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79
5-(4-(Trifluoromethyl)phenyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199002071-250mg |
5-(4-(Trifluoromethyl)phenyl)indole |
163105-69-9 | 98% | 250mg |
$824.61 | 2022-04-02 | |
| Alichem | A199002071-500mg |
5-(4-(Trifluoromethyl)phenyl)indole |
163105-69-9 | 98% | 500mg |
$1,188.41 | 2022-04-02 | |
| Alichem | A199002071-1g |
5-(4-(Trifluoromethyl)phenyl)indole |
163105-69-9 | 98% | 1g |
$2,043.34 | 2022-04-02 | |
| Chemenu | CM147558-1g |
5-(4-(trifluoromethyl)phenyl)-1H-indole |
163105-69-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM147558-1g |
5-(4-(trifluoromethyl)phenyl)-1H-indole |
163105-69-9 | 95% | 1g |
$*** | 2023-03-31 | |
| 1PlusChem | 1P001U7U-1g |
1H-Indole, 5-[4-(trifluoromethyl)phenyl]- |
163105-69-9 | 97% | 1g |
$342.00 | 2024-06-19 | |
| Aaron | AR001UG6-1g |
1H-Indole, 5-[4-(trifluoromethyl)phenyl]- |
163105-69-9 | 97% | 1g |
$396.00 | 2025-02-13 | |
| Ambeed | A827218-1g |
5-(4-(Trifluoromethyl)phenyl)-1H-indole |
163105-69-9 | 95+% | 1g |
$491.0 | 2024-04-23 | |
| Aaron | AR001UG6-250mg |
1H-Indole, 5-[4-(trifluoromethyl)phenyl]- |
163105-69-9 | 97% | 250mg |
$180.00 | 2025-02-13 | |
| Aaron | AR001UG6-500mg |
1H-Indole, 5-[4-(trifluoromethyl)phenyl]- |
163105-69-9 | 97% | 500mg |
$266.00 | 2025-02-13 |
5-(4-(Trifluoromethyl)phenyl)-1H-indole Suppliers
5-(4-(Trifluoromethyl)phenyl)-1H-indole Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 5-(4-(Trifluoromethyl)phenyl)-1H-indole
Recent Advances in the Study of 5-(4-(Trifluoromethyl)phenyl)-1H-indole (CAS: 163105-69-9)
In recent years, the compound 5-(4-(Trifluoromethyl)phenyl)-1H-indole (CAS: 163105-69-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its trifluoromethylphenyl substituent, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The unique chemical structure of this compound allows it to interact with multiple biological targets, making it a valuable candidate for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 5-(4-(Trifluoromethyl)phenyl)-1H-indole. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The researchers utilized molecular docking and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2, suggesting its potential as a novel anti-inflammatory agent.
Another significant advancement was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, where 5-(4-(Trifluoromethyl)phenyl)-1H-indole was evaluated for its anticancer properties. The study revealed that the compound induces apoptosis in human cancer cell lines by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. These findings highlight the compound's potential as a chemotherapeutic agent, particularly for cancers with resistance to conventional treatments.
In addition to its therapeutic applications, recent research has also explored the synthetic pathways and structural modifications of 5-(4-(Trifluoromethyl)phenyl)-1H-indole to enhance its bioavailability and reduce potential side effects. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel synthetic route using palladium-catalyzed cross-coupling reactions, which improved the yield and purity of the compound. Such advancements in synthesis are critical for scaling up production and facilitating further preclinical studies.
Despite these promising developments, challenges remain in the clinical translation of 5-(4-(Trifluoromethyl)phenyl)-1H-indole. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future research. However, the growing body of evidence supports the compound's potential as a versatile scaffold for drug discovery. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock its full therapeutic potential.
In conclusion, 5-(4-(Trifluoromethyl)phenyl)-1H-indole (CAS: 163105-69-9) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities and modifiable chemical structure make it a promising candidate for the development of new therapeutics. Future studies should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline to realize its clinical benefits.
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